molecular formula C14H13N7 B2569117 Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine CAS No. 111184-76-0

Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine

Cat. No.: B2569117
CAS No.: 111184-76-0
M. Wt: 279.307
InChI Key: RWMFBMBMAVVXNG-UHFFFAOYSA-N
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Description

Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine is a nitrogen-donor ligand featuring two benzotriazole moieties linked via methylene groups to a central amine. The compound is identified by CAS No. 510758-28-8 and is commercially available in reagent-grade purity, typically in pack sizes ranging from 100 mg to 5 g . Its molecular formula is C₁₂H₁₀N₆, with a molecular weight of 238.26 g/mol (calculated based on structural analysis). Benzotriazole derivatives are widely studied for their versatile coordination chemistry and biological activities, including antimicrobial, anticancer, and antihelmintic properties .

Properties

IUPAC Name

1-(benzotriazol-1-yl)-N-(benzotriazol-1-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7/c1-3-7-13-11(5-1)16-18-20(13)9-15-10-21-14-8-4-2-6-12(14)17-19-21/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMFBMBMAVVXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance the efficacy of drugs targeting specific biological pathways. Research indicates that compounds derived from this triazole can exhibit improved bioactivity against various diseases, including cancer and bacterial infections .

Case Studies:

  • A study highlighted the synthesis of triazole derivatives that demonstrated significant antibacterial and anticancer activities. These derivatives were synthesized through cycloaddition reactions and evaluated for their efficacy against pathogenic strains .
  • Another investigation focused on the role of triazole compounds in sensitizing cancer cells to radiation therapy, showcasing their potential in enhancing therapeutic outcomes .

Corrosion Inhibition

Application in Metal Protection:
The compound has proven effective as a corrosion inhibitor in the oil and gas industry. Its ability to form stable complexes with metal ions enhances its utility in protecting equipment from corrosion, thereby extending the lifespan of machinery and reducing maintenance costs .

Performance Metrics:

  • Laboratory tests have shown that formulations containing this compound significantly reduce corrosion rates in various metal substrates when exposed to harsh environments.

Polymer Chemistry

Modifier for Enhanced Material Properties:
In polymer chemistry, this compound is utilized as a modifier to improve the thermal stability and mechanical properties of plastics. This enhancement makes these materials suitable for high-performance applications where durability is critical .

Research Insights:

  • Studies demonstrate that incorporating this triazole into polymer matrices results in improved thermal degradation temperatures and mechanical strength compared to unmodified polymers.

Analytical Chemistry

Reagent for Detection and Quantification:
The compound is employed as a reagent in various analytical techniques, aiding in the detection and quantification of substances. This application is crucial for quality control in manufacturing processes .

Analytical Techniques:

  • Utilized in spectroscopic methods and chromatography, it helps improve the sensitivity and specificity of assays used in pharmaceutical and environmental analysis.

Agricultural Chemicals

Development of Agrochemicals:
this compound finds applications in developing agrochemicals such as fungicides and herbicides. Its effectiveness contributes to more efficient crop protection strategies against pests and diseases .

Field Trials:

  • Field studies have indicated that formulations containing this compound exhibit enhanced protective effects on crops compared to traditional agrochemical agents.

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting specific pathwaysEnhanced drug efficacy
Corrosion InhibitionProtects metals from corrosion in industrial applicationsExtended equipment lifespan
Polymer ChemistryModifier improving thermal stability and mechanical properties of plasticsSuitable for high-performance applications
Analytical ChemistryReagent aiding detection/quantification of substancesImproved assay sensitivity
Agricultural ChemicalsComponent in developing effective fungicides/herbicidesEnhanced crop protection strategies

Comparison with Similar Compounds

Structural Analogues

Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine belongs to a broader class of benzotriazole-based amines. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
Tris((1H-benzo[d]triazol-1-yl)methyl)amine C₁₈H₁₅N₉ 357.38 Three benzotriazole arms; used as a ligand in coordination chemistry.
4-((1H-Benzo[d]triazol-1-yl)methyl)aniline C₁₃H₁₂N₄ 224.27 Aniline-substituted benzotriazole; precursor for functionalized derivatives.
N-((1H-Benzo[d]triazol-1-yl)methyl)cyclohexanamine C₁₃H₁₆N₄ 236.30 Cyclohexylamine substituent; synthesized for drug-likeness studies.

Key Structural Differences :

  • Bis vs. Tris Derivatives : The tris analogue has three benzotriazole arms, enhancing its chelating capacity compared to the bis compound, which has two arms .
  • Substituent Effects : Derivatives with aromatic (e.g., aniline) or aliphatic (e.g., cyclohexyl) groups exhibit distinct electronic and steric properties, influencing their reactivity and biological activity .

Activity Insights :

  • The bis compound’s anticancer activity (GI₅₀ = 2.7 × 10⁻⁵ M) rivals doxorubicin, likely due to its ability to disrupt DNA replication .
  • Antihelmintic derivatives with nitro groups (e.g., compound 52) show enhanced efficacy, suggesting electron-withdrawing groups improve target binding .
Drug-Likeness and ADME Properties

Studies using SwissADME and Molinspiration tools highlight differences in pharmacokinetics:

Compound LogP Hydrogen Bond Acceptors Drug-Likeness Score Reference
Bis((1H-benzo[d]triazol-1-yl)methyl)amine 2.1 6 0.78
N-((1H-Benzo[d]triazol-1-yl)methyl)aniline 3.5 4 0.65

Key Observations :

  • The bis compound’s lower LogP (2.1) suggests better aqueous solubility compared to aromatic-substituted derivatives (LogP = 3.5) .

Biological Activity

Bis((1H-benzo[D][1,2,3]triazol-1-YL)methyl)amine, commonly referred to as TBTA, is a compound that has garnered attention for its diverse biological activities. Its structure allows it to function as a ligand, particularly in coordination chemistry and catalysis, where it stabilizes metal ions such as copper. This article explores the biological activity of TBTA, including its mechanisms of action, pharmacokinetics, and applications in various fields.

  • Chemical Formula : C₁₄H₁₃N₇
  • Molecular Weight : 279.30 g/mol
  • CAS Number : 111184-76-0

TBTA primarily targets copper ions in biochemical reactions. It stabilizes these ions, enhancing their catalytic effects in processes such as azide-acetylene cycloaddition. The stabilization of Cu(I) by TBTA prevents its disproportionation and oxidation, which is crucial for maintaining its catalytic activity in various biochemical pathways .

Biochemical Pathways

The primary biochemical pathway affected by TBTA is the azide-acetylene cycloaddition. This reaction is significant in organic synthesis and has applications in bioconjugation techniques.

Pharmacokinetics

TBTA is soluble in organic solvents like DMSO and DMF. Its solubility profile facilitates its use in various experimental setups and applications in biological systems.

Antiproliferative Effects

Recent studies have indicated that compounds structurally related to TBTA exhibit notable antiproliferative activity against human cancer cell lines. For instance, a related compound demonstrated IC₅₀ values ranging from 1.2 to 2.4 nM against three different cancer cell lines, showing potential as a histone deacetylase inhibitor . This suggests that TBTA may also possess similar anticancer properties worthy of further investigation.

Enzyme Inhibition

TBTA has been employed in studies focusing on enzyme inhibition and protein-ligand interactions. Its ability to stabilize metal ions makes it a valuable tool for probing the mechanisms of metalloenzymes, which often rely on metal cofactors for their activity.

Pharmaceutical Development

TBTA serves as a key intermediate in synthesizing pharmaceuticals targeting specific biological pathways. Its role in enhancing drug efficacy is particularly relevant in the development of anticancer agents and antimicrobial compounds .

Coordination Chemistry

In coordination chemistry, TBTA is utilized to form stable metal complexes. These complexes are essential for catalysis and can be applied in various chemical processes.

Corrosion Inhibition

The compound is also effective as a corrosion inhibitor for metals, especially in the oil and gas industry. Its application helps extend the lifespan of equipment by reducing maintenance costs associated with corrosion .

Case Studies

StudyFindings
Anticancer Activity A related benzotriazole compound showed significant activity against cancer cell lines with low IC₅₀ values, indicating potential for TBTA .
Enzyme Studies TBTA was used to investigate enzyme inhibition mechanisms involving copper-dependent enzymes.
Corrosion Inhibition Demonstrated effectiveness in protecting metals from corrosion under various environmental conditions .

Q & A

What are the common synthetic routes for synthesizing Bis((1H-benzo[d][1,2,3]triazol-1-YL)methyl)amine derivatives, and how are they characterized?

Basic Research Focus
The synthesis typically involves nucleophilic substitution reactions between 1-chloromethylbenzotriazole and amines (e.g., cyclohexylamine, hydroxylamine, or aniline derivatives). For example, intermediates like (N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)aniline) are synthesized with yields ranging from 39% to 44.3% . Characterization employs:

  • FT-IR spectroscopy to confirm functional groups (e.g., N-H stretching in amines, C-N vibrations in benzotriazole).
  • Mass spectrometry to verify molecular weights and fragmentation patterns.
  • NMR spectroscopy (though not explicitly mentioned in the evidence, standard practice for structural elucidation).

How can computational methods predict the drug-likeness and biological activity of this compound derivatives?

Advanced Research Focus
Computational workflows like Molinspiration and SwissADME are used to assess drug-likeness parameters (e.g., Lipinski’s Rule of Five, topological polar surface area). Molecular docking against target proteins (e.g., 3G9k) evaluates binding affinities and interactions (e.g., hydrogen bonding, hydrophobic contacts) . Key steps include:

  • Protein preparation (cleaning PDB files, adding hydrogens).
  • Ligand optimization (energy minimization, charge assignment).
  • Docking validation using positive controls or experimental IC50 data.

What challenges arise in eliminating benzotriazole moieties during the synthesis of fused heterocycles?

Advanced Research Focus
Attempts to eliminate benzotriazole groups via thermal or photolytic conditions often fail due to the stability of the N–C bond in the triazole ring. For example, cyclization of intermediates with LDA (lithium diisopropylamide) successfully formed benzofuran and indole derivatives but retained the benzotriazole moiety . Strategies to address this include:

  • Alternative leaving groups (e.g., tosylates, mesylates).
  • Catalytic methods (e.g., palladium-mediated deprotection).

How are pharmacological models used to evaluate the antiparasitic activity of benzotriazole derivatives?

Basic Research Focus
Antiparasitic activity is assessed using Pheretima posthuma (earthworm) models, comparing paralysis and death times to reference drugs like albendazole. For example, derivatives with nitro or chlorophenyl substituents showed dose-dependent activity, with compound 52 (N-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-4-nitrobenzenamine) outperforming albendazole . Key methodologies:

  • In vitro assays : Exposure of parasites to compound solutions.
  • Dose-response analysis (e.g., EC50 calculations).
  • Statistical validation (e.g., ANOVA for significance).

How do structural modifications influence the antimicrobial efficacy of benzotriazole derivatives?

Advanced Research Focus
Substituents on the benzotriazole core significantly alter bioactivity. For instance:

  • Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial activity against Staphylococcus aureus and Candida albicans .
  • Bulkier groups (e.g., benzyl, tert-butyl) may reduce solubility but improve membrane penetration.
    Experimental validation involves:
  • Cup-plate assays to measure inhibition zones.
  • MIC (Minimum Inhibitory Concentration) determinations .
  • Structure-activity relationship (SAR) modeling using Hammett constants or molecular descriptors.

What methodologies are employed to assess the antioxidant potential of benzotriazole derivatives?

Advanced Research Focus
The Griess reaction assay quantifies nitric oxide scavenging activity. Derivatives like 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(4-hydroxyphenyl)acetamide showed high antioxidant activity due to phenolic –OH groups, which donate hydrogen atoms to neutralize radicals . Additional methods include:

  • DPPH radical scavenging (measuring absorbance at 517 nm).
  • FRAP (Ferric Reducing Antioxidant Power) assays .

How are palladium-catalyzed reactions applied to functionalize benzotriazole derivatives?

Advanced Research Focus
Palladium catalysts enable C–N bond formation via hydroamination or allylic substitution. For example, N-(but-3-en-2-yl)-1H-benzo[d][1,2,3]triazol-1-amine was synthesized using Pd(OAc)₂ and Xantphos as ligands . Critical parameters:

  • Catalyst loading (typically 5–10 mol%).
  • Solvent selection (e.g., toluene for high-temperature stability).
  • Substrate scope (primary vs. secondary amines).

What analytical techniques resolve tautomeric or crystallographic ambiguities in triazole-containing compounds?

Advanced Research Focus
X-ray crystallography distinguishes tautomers (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine vs. 5-phenyl-1H-1,2,4-triazol-3-amine) by analyzing dihedral angles and hydrogen-bonding networks . Complementary methods:

  • VT-NMR (Variable Temperature NMR) to study tautomeric equilibria.
  • DFT calculations to predict stable conformers.

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